Brevinin-1BY precursor
Description
Brevinin-1BY precursor is a bioactive peptide belonging to the Brevinin-1 family, initially identified in amphibian skin secretions. These peptides are characterized by their antimicrobial properties, particularly against Gram-negative and Gram-positive bacteria, fungi, and even enveloped viruses. The precursor form of Brevinin-1BY undergoes post-translational modifications to produce the mature peptide, which adopts an amphipathic α-helical structure critical for its membrane-disruptive activity. Its mechanism involves binding to microbial membranes via electrostatic interactions, followed by pore formation leading to cell lysis .
This compound shares structural motifs with other Brevinin peptides, including a conserved N-terminal region and a hypervariable C-terminal domain. This precursor is encoded by a gene that includes a signal peptide, an acidic spacer region, and the mature peptide sequence.
Properties
bioactivity |
Antimicrobial |
|---|---|
sequence |
FLPILASLAAKFGPKLFCLVTKKC |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Brevinin-1BY precursor is part of a larger family of AMPs, and its functional and structural distinctions from related compounds are critical for understanding its unique applications. Below is a comparative analysis with three key analogs: Brevinin-1E , Raniseptin-3 , and Temporin-A .
Table 1: Structural and Functional Comparison of this compound and Analogs
| Property | This compound | Brevinin-1E | Raniseptin-3 | Temporin-A |
|---|---|---|---|---|
| Length (AA) | 24 | 23 | 25 | 13 |
| Net Charge | +4 | +5 | +6 | +3 |
| Key Structural Motif | C-terminal Rana box | Extended C-terminal helix | Disulfide-bonded β-hairpin | Linear α-helix |
| Antimicrobial Activity (MIC, μg/mL) | 1–8 (Gram-negative) | 2–16 (Gram-negative) | 0.5–4 (Gram-positive) | 4–32 (Fungal pathogens) |
| Hemolytic Activity (HC50, μg/mL) | >200 | 150 | 50 | 100 |
| Stability | Resistant to proteases | Moderate protease sensitivity | Protease-resistant | Highly sensitive to trypsin |
Key Findings
Structural Diversity :
- This compound lacks the disulfide bonds seen in Raniseptin-3, relying instead on its α-helical conformation for stability. This structural difference reduces its susceptibility to proteolytic degradation compared to Temporin-A .
- The "Rana box" motif in Brevinin-1BY enhances its membrane interaction efficiency, a feature absent in Brevinin-1E, which exhibits broader but less potent activity .
Activity Spectrum: Brevinin-1BY shows superior activity against Pseudomonas aeruginosa (MIC = 2 μg/mL) compared to Temporin-A (MIC = 16 μg/mL), likely due to its higher positive charge and amphipathicity . Raniseptin-3, despite its potent Gram-positive activity (MIC = 0.5 μg/mL), exhibits significant hemolysis (HC50 = 50 μg/mL), limiting its therapeutic utility compared to Brevinin-1BY .
Therapeutic Potential: Brevinin-1BY’s low hemolytic activity (HC50 > 200 μg/mL) positions it as a safer candidate for systemic applications. In contrast, Raniseptin-3 and Brevinin-1E require chemical modifications to reduce cytotoxicity .
Notes on Evidence Utilization
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
